Cas no 847396-48-9 (1-benzyl-4-{1-(3-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one)

1-Benzyl-4-{1-(3-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a structurally complex heterocyclic compound featuring a benzodiazole core fused with a pyrrolidinone moiety. Its unique architecture, incorporating both benzyl and 3-methylbenzyl substituents, enhances its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound's rigid framework and functional group diversity make it suitable for applications in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. Its stability under standard conditions and compatibility with further derivatization underscore its utility in targeted molecular design. This compound is primarily of interest to researchers specializing in heterocyclic chemistry and drug discovery.
1-benzyl-4-{1-(3-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one structure
847396-48-9 structure
Product Name:1-benzyl-4-{1-(3-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
CAS No:847396-48-9
MF:C26H25N3O
MW:395.496206045151
CID:5901139
PubChem ID:4754148
Update Time:2025-05-20

1-benzyl-4-{1-(3-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-benzyl-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
    • 2-Pyrrolidinone, 4-[1-[(3-methylphenyl)methyl]-1H-benzimidazol-2-yl]-1-(phenylmethyl)-
    • AB00671275-01
    • AKOS016259000
    • 847396-48-9
    • CCG-134110
    • 1-benzyl-4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
    • VU0488621-1
    • AKOS001170170
    • F0660-1887
    • Z111780658
    • 1-benzyl-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
    • 1-benzyl-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
    • 1-benzyl-4-{1-(3-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
    • Inchi: 1S/C26H25N3O/c1-19-8-7-11-21(14-19)17-29-24-13-6-5-12-23(24)27-26(29)22-15-25(30)28(18-22)16-20-9-3-2-4-10-20/h2-14,22H,15-18H2,1H3
    • InChI Key: CQCNUDYIFGTBKL-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=CC=C2)CC(C2N(CC3=CC=CC(C)=C3)C3=CC=CC=C3N=2)CC1=O

Computed Properties

  • Exact Mass: 395.199762429g/mol
  • Monoisotopic Mass: 395.199762429g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 589
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 38.1Ų

Experimental Properties

  • Density: 1.19±0.1 g/cm3(Predicted)
  • Boiling Point: 663.4±55.0 °C(Predicted)
  • pka: 4.96±0.10(Predicted)

1-benzyl-4-{1-(3-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one Pricemore >>

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Additional information on 1-benzyl-4-{1-(3-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Introduction to 1-benzyl-4-{1-(3-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (CAS No. 847396-48-9)

1-benzyl-4-{1-(3-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 847396-48-9, represents a unique structural motif that combines elements of benzodiazole and pyrrolidone moieties, making it a promising candidate for further exploration in medicinal chemistry.

The molecular structure of 1-benzyl-4-{1-(3-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is characterized by its complex arrangement of aromatic and heterocyclic rings. The presence of a benzyl group at the 1-position and a 3-methylphenylmethyl substituent at the 4-position of the benzodiazole ring introduces additional layers of functional diversity. This structural complexity suggests potential interactions with biological targets that could be exploited for therapeutic applications.

In recent years, there has been a growing interest in the development of novel compounds that exhibit anxiolytic, sedative, and hypnotic properties. Benzodiazole derivatives have long been recognized for their efficacy in treating these conditions, and the introduction of new structural variants aims to enhance their pharmacological profile while minimizing side effects. The compound 1-benzyl-4-{1-(3-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is being investigated as a potential next-generation anxiolytic agent due to its unique structural features.

One of the key aspects that make this compound noteworthy is its ability to interact with central nervous system receptors in a manner that may offer improved selectivity over traditional benzodiazepines. Preliminary studies have suggested that it may exhibit enhanced binding affinity to certain GABA-A receptor subtypes, which are crucial for mediating the effects of anxiolytic drugs. This selectivity could translate into a more targeted therapeutic effect with potentially fewer side effects such as dependence or cognitive impairment.

The synthesis of 1-benzyl-4-{1-(3-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, has been instrumental in constructing the complex molecular framework efficiently. These synthetic strategies not only facilitate the production of the compound but also allow for modifications that can further optimize its pharmacological properties.

Evaluation of the pharmacokinetic profile is another critical aspect being explored with this compound. Understanding how it is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its potential as a drug candidate. Initial pharmacokinetic studies have provided valuable insights into its metabolic pathways and excretion rates, which are crucial for predicting its clinical efficacy and safety.

The potential therapeutic applications of 1-benzyl-4-{1-(3-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one extend beyond anxiolytic uses. Research is also investigating its potential role in treating sleep disorders and related conditions where GABAergic modulation plays a significant role. The compound's unique structural features may enable it to interact with other biological targets as well, opening up possibilities for additional therapeutic indications.

In conclusion, the compound 1-benzyl-4-{1-(3-methylphenyl)methyl-1H-1,3-benzodiazol-2-ylyl}pyrrolidinone (CAS No. 847396489) represents a promising area of research in medicinal chemistry. Its complex structure and potential interactions with central nervous system receptors make it an intriguing candidate for further development as a therapeutic agent. As research continues to uncover more about its pharmacological properties and synthetic pathways, it holds promise for addressing various neurological and psychiatric conditions.

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